N-(3,4-difluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N~1~-(3,4-DIFLUOROPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a hydroxypropylpyrimidinyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DIFLUOROPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-difluorophenylamine, followed by the introduction of the acetamide group. The hydroxypropylpyrimidinyl group is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the sulfanyl linkage under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DIFLUOROPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The difluorophenyl group can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the difluorophenyl group could lead to a partially or fully hydrogenated product.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfanyl and pyrimidinyl groups.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N1-(3,4-DIFLUOROPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that recognize the difluorophenyl, hydroxypropylpyrimidinyl, or sulfanyl groups. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3,4-Dichlorophenyl)-2-[(4-Hydroxy-6-Propyl-2-Pyrimidinyl)Sulfanyl]Acetamide
- N~1~-(3,4-Difluorophenyl)-2-[(4-Hydroxy-6-Methyl-2-Pyrimidinyl)Sulfanyl]Acetamide
Uniqueness
N~1~-(3,4-DIFLUOROPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties compared to other halogenated phenyl groups. The hydroxypropylpyrimidinyl group also contributes to its unique chemical behavior and potential biological activity.
Properties
Molecular Formula |
C15H15F2N3O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15F2N3O2S/c1-2-3-9-7-13(21)20-15(19-9)23-8-14(22)18-10-4-5-11(16)12(17)6-10/h4-7H,2-3,8H2,1H3,(H,18,22)(H,19,20,21) |
InChI Key |
QHBUVUHJYQGOSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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